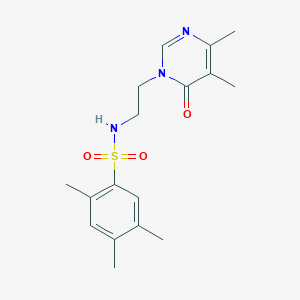
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H21N5O4S
- Molecular Weight : 391.4 g/mol
- CAS Number : 2034452-88-3
The compound features a sulfonamide moiety linked to a pyrimidinone derivative through an ethyl spacer. The structural elements contribute to its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, making it significant in antibacterial strategies.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by affecting cancer cell proliferation through various pathways .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit promising anticancer effects. For instance, an MTT assay was employed to evaluate cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
The results indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation in these lines .
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Saccharomyces cerevisiae | Moderate inhibition |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Antitumor Mechanism Exploration :
-
Selectivity and Toxicity :
- An important aspect of drug development is the selectivity of anticancer agents towards tumor cells versus normal cells. Studies indicated that while some derivatives were effective against cancer cells, they also exhibited toxicity towards normal fibroblast cell lines, necessitating further optimization.
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11-8-13(3)16(9-12(11)2)24(22,23)19-6-7-20-10-18-15(5)14(4)17(20)21/h8-10,19H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDECPXNIACBXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














